![molecular formula C23H33N5O B5626600 N~1~-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B5626600.png)
N~1~-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N~2~-methyl-N~2~-phenylglycinamide
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Overview
Description
The synthesis and investigation of heterocyclic compounds, particularly those incorporating diazepine rings, are of considerable interest in medicinal chemistry and material science due to their diverse biological activities and chemical properties. These compounds, including pyrazolo[1,5-a][1,4]diazepines, are synthesized through various chemical strategies and have been explored for their potential applications in different fields.
Synthesis Analysis
The synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, closely related to the queried compound, involves regioselective strategies starting from easily accessible pyrazole-5-carboxylates. A study by Dzedulionytė et al. (2022) detailed a general approach for synthesizing these derivatives, highlighting the versatility of the synthetic methods employed in accessing such complex structures (Dzedulionytė et al., 2022).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like those in the pyrazolo[1,5-a][1,4]diazepine family often features hydrogen bonding and supramolecular arrangements. For example, Low et al. (2002) discussed the supramolecular hydrogen-bonded hexamers formed by similar compounds, highlighting the structural intricacies that contribute to their chemical behavior and potential biological activity (Low et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of these compounds encompasses a broad range of interactions and transformations. Kemskii et al. (2014) and Bol’but et al. (2014) have documented the synthesis and reactions involving pyrazolo[3,4-e][1,4]diazepines, indicating the functional versatility and reactivity of these heterocycles under various conditions (Kemskii et al., 2014), (Bol’but et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and applied research to explore its potential uses .
properties
IUPAC Name |
N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(N-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-26(20-9-4-2-5-10-20)18-23(29)24-16-19-15-22-17-27(13-8-14-28(22)25-19)21-11-6-3-7-12-21/h2,4-5,9-10,15,21H,3,6-8,11-14,16-18H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBFMGORCTUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NN2CCCN(CC2=C1)C3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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